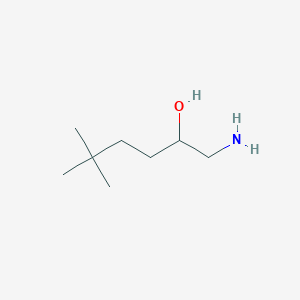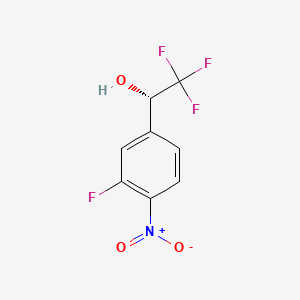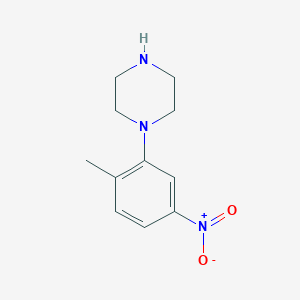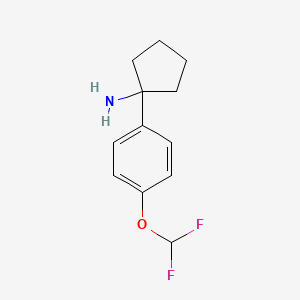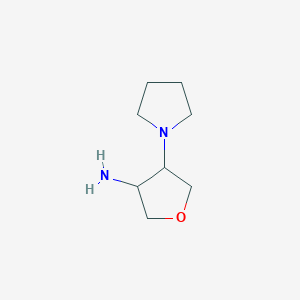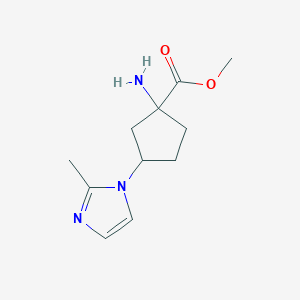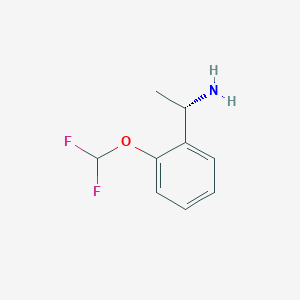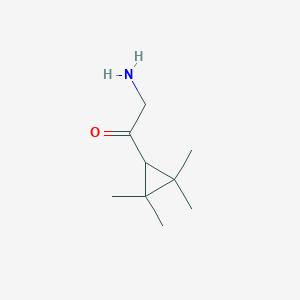
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and an amino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, substituted amines, and imines or enamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(2,2-dimethylcyclopropyl)ethan-1-one: This compound has fewer methyl groups on the cyclopropyl ring, resulting in different steric and electronic properties.
2-Amino-1-(2,2,3-trimethylcyclopropyl)ethan-1-one: The presence of three methyl groups on the cyclopropyl ring alters its reactivity and interaction with biological targets.
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)propan-1-one: The substitution of the ethanone backbone with a propanone backbone changes the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5,10H2,1-4H3 |
InChI-Schlüssel |
NOHOJIQUGNQXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
